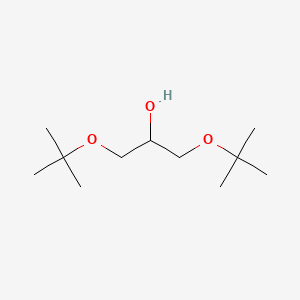
2-Propanol, 1,3-bis(1,1-dimethylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of two tert-butoxy groups attached to a propanol backbone. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- typically involves the reaction of propylene glycol with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Propanol, 1,3-bis(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propanol, 1,3-bis(1,1-dimethylethoxy)- has several scientific research applications:
Biology: This compound is used in biochemical research to study enzyme reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems due to its solubility properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- involves its interaction with various molecular targets and pathways. In biochemical applications, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways. In industrial applications, its solvent properties enable it to dissolve other compounds, facilitating chemical reactions and processes .
Comparison with Similar Compounds
2-Propanol, 1,3-bis(1,1-dimethylethoxy)- can be compared with similar compounds such as:
Propylene glycol tert-butyl ether: Similar in structure but with different functional groups.
1-tert-butoxy-2-propanol: Another compound with a similar backbone but different substituents.
Tripropylene glycol: A compound with a similar molecular structure but different chemical properties.
The uniqueness of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- lies in its specific tert-butoxy groups, which confer unique chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
79808-30-3 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,3-bis[(2-methylpropan-2-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-10(2,3)13-7-9(12)8-14-11(4,5)6/h9,12H,7-8H2,1-6H3 |
InChI Key |
JGEFCRAQKOYNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(COC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)

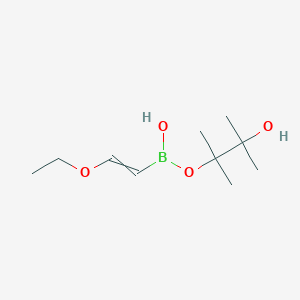
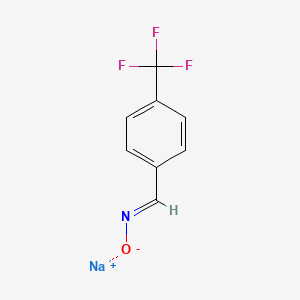

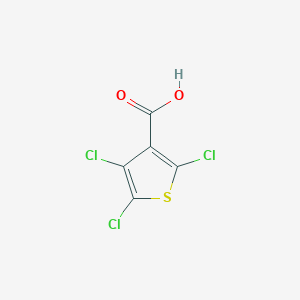
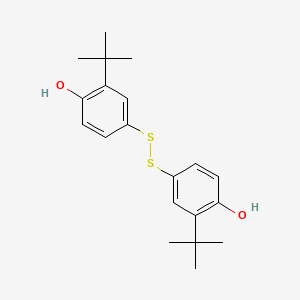
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
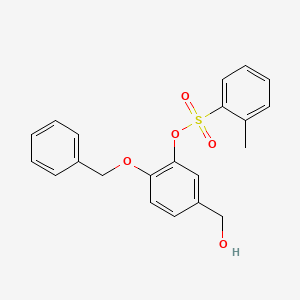
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)

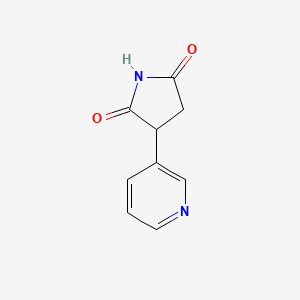
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
